5-Aza-2'-deoxyuridine

Vue d'ensemble

Description

5-Aza-2’-deoxyuridine, also known as Decitabine, is a DNA-hypomethylating agent that stimulates differentiation and apoptosis of leukemic cells . It is a 2’-deoxycytidine analogue . It is used to treat chronic myelomonocytic leukemia, refractory anemia, myelodysplastic syndrome, and acute myeloid leukemia .

Synthesis Analysis

The synthesis of 5-Aza-2’-deoxyuridine has been accomplished by two independent methods . One of the methods involved tosylation of 5-(hydroxymethyl)-2’-deoxyuridine to furnish a mixture of two mono- and a ditosyl nucleosides which were converted into the corresponding 5-(azidomethyl) .

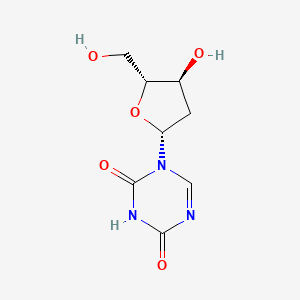

Molecular Structure Analysis

The molecular structure of 5-Aza-2’-deoxyuridine is C8H11N3O5 . The structure predicts that C5 of a flipped target Cyt is aligned with a bound AdoMet molecule and C6 with the thiolate residue of the active site cysteine (Cys81) in a manner that facilitates a concerted attack and methyl transfer .

Applications De Recherche Scientifique

Treatment of Myelodysplastic Syndrome (MDS)

5-Aza-2’-deoxyuridine, also known as decitabine, is currently used to treat myelodysplastic syndrome (MDS) . MDS is a group of disorders caused by poorly formed blood cells or ones that don’t work properly. Decitabine helps in the treatment by inhibiting DNA methylation .

2. Treatment of Acute Myeloid Leukemia (AML) Decitabine is under investigation for treating acute myeloid leukemia (AML) and other malignancies . AML is a type of cancer in which the bone marrow makes abnormal myeloblasts (a type of white blood cell), red blood cells, or platelets. Decitabine can reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer .

Treatment of Chronic Myelomonocytic Leukemia

Decitabine is used to treat chronic myelomonocytic leukemia . This is a type of cancer that starts in blood-forming cells of the bone marrow and invades the blood.

Refractory Anemia Treatment

Decitabine is used in the treatment of refractory anemia . Refractory anemia is a type of anemia that does not respond to iron supplements or vitamins.

Metabolic Pathway Analysis

Decitabine is used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .

DNA Demethylation

Decitabine is a DNA demethylations agent . DNA methylation is a process by which methyl groups are added to the DNA molecule. Methylation can change the activity of a DNA segment without changing the sequence. When located in a gene promoter, DNA methylation typically acts to repress gene transcription. Decitabine inhibits this process, which can reactivate silenced genes .

Cancer Stem Cell Eradication

Preclinical data suggests that adequate therapeutic drug levels of decitabine are required to eliminate cancer stem cells in all anatomic compartments . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .

Epigenetic Drug

Decitabine is an epigenetic drug . Epigenetic drugs are used to change the expression of genes, rather than targeting the function of the proteins they encode. This can be beneficial in the treatment of diseases such as cancer, where gene expression can be abnormal .

Mécanisme D'action

Target of Action

5-Aza-2’-deoxyuridine (also known as Decitabine) is a cytosine analog that primarily targets DNA methyltransferase , an enzyme responsible for adding a methyl group to the DNA molecule . This methylation process plays a crucial role in gene expression and genome stability .

Mode of Action

Decitabine acts as a DNA methyltransferase inhibitor . It gets incorporated into the DNA during replication, and when the DNA methyltransferase enzyme tries to methylate the DNA, it gets trapped and inhibited due to the presence of Decitabine . This results in hypomethylation or decreased methylation of DNA . Hypomethylation can lead to the reactivation of tumor suppressor genes that had been silenced by aberrant DNA methylation, a common event in various types of cancer .

Biochemical Pathways

Decitabine affects the DNA methylation pathways . DNA methylation is a key epigenetic mechanism used by cells to control gene expression. Decitabine’s incorporation into DNA leads to the inhibition of DNA methyltransferase, thereby preventing the addition of a methyl group to the cytosine residue of the DNA molecule . This results in a decrease in DNA methylation (hypomethylation), which can reactivate silenced genes and influence genome-wide methylation .

Pharmacokinetics

The pharmacokinetics of Decitabine are crucial for its therapeutic effect. It has a high clearance rate and is rapidly eliminated, primarily through metabolic processes . The plasma half-life of Decitabine in humans is approximately 20 minutes due to the high levels of cytidine deaminase, an enzyme that inactivates this analog, in the liver . This rapid inactivation provides a rationale for using an inhibitor of cytidine deaminase in combination with Decitabine .

Result of Action

The primary result of Decitabine’s action is the reactivation of silenced genes , particularly tumor suppressor genes, through the process of DNA hypomethylation . This can lead to various outcomes, including differentiation of cells, loss of malignant properties, or even programmed cell death (apoptosis) . Decitabine also restores the expression of certain proteins like caspase-8 and caspase-10, enhancing apoptosis in certain resistant cell lines .

Action Environment

The effect of Decitabine on gene expression is highly context-dependent and can differ for the same gene under different environmental settings . This may be due to the nature of the silencing mechanisms involved - DNA methylation, repressive histone modifications, or a combination of both . Therefore, the cellular environment and the specific genetic and epigenetic context can significantly influence Decitabine’s action, efficacy, and stability.

Safety and Hazards

5-Aza-2’-deoxyuridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

There is a revived interest in the use of Decitabine as a therapeutic agent for cancers in which epigenetic silencing of critical regulatory genes has occurred . The potential of 5-Aza-2’-deoxyuridine to overcome drug resistance can be investigated in a preclinical study using a leukemic cell line deficient in deoxycytidine kinase . Furthermore, the implications of these mechanistic studies for the development of less toxic inhibitors of DNA methylation are being discussed .

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c12-2-5-4(13)1-6(16-5)11-3-9-7(14)10-8(11)15/h3-6,12-13H,1-2H2,(H,10,14,15)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHBBRWEQLPGLD-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25501-08-0 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025501080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,3,5-TRIAZINE-2,4(1H,3H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4T487KX7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)